

Recrystallization procedure for purifying 2-Nitroresorcinol

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Compound of Interest

Compound Name: 2-Nitroresorcinol

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Application Notes and Protocols

Topic: Recrystallization Procedure for Purifying **2-Nitroresorcinol**

Application Note ID: APN-PNR-001

For Use With: Researchers, scientists, and drug development professionals requiring high-purity **2-Nitroresorcinol**.

Introduction

2-Nitroresorcinol (2-nitro-1,3-benzenediol) is an orange crystalline powder used as an intermediate in the synthesis of dyes, pharmaceuticals, and other specialty organic compounds.[1][2][3] The purity of this reagent is critical for downstream applications. Recrystallization is a robust and efficient technique for the purification of solid organic compounds. This document provides a detailed protocol for the purification of **2-Nitroresorcinol** using an aqueous ethanol solvent system, a method cited for its effectiveness. [1][4][5]

Physicochemical Data

A summary of the key physical and chemical properties of **2-Nitroresorcinol** is presented below. This data is essential for understanding the material's behavior during the recrystallization process.

Property	Value	Reference
IUPAC Name	2-nitrobenzene-1,3-diol	
CAS Number	601-89-8	[6]
Molecular Formula	C ₆ H ₅ NO ₄	[3][7]
Molecular Weight	155.11 g/mol	[3][7]
Appearance	Orange to Red-Orange Crystalline Powder	[3][7][6]
Melting Point	81-83 °C	[1][6][8]
Solubility	Slightly soluble in water. Soluble in methanol.	[1][6][8][9]

Experimental Protocol: Recrystallization

This protocol details the step-by-step procedure for the purification of **2-Nitroresorcinol**. The primary impurity often encountered during its synthesis is the 4-nitroresorcinol isomer.[1][4][10]

3.1. Materials and Equipment

- Crude **2-Nitroresorcinol**
- Ethanol (95% or absolute)
- Deionized Water
- Erlenmeyer flasks
- Heating mantle or hot plate with stirring capability
- Büchner funnel and filter flask
- Filter paper
- Glass stirring rod

- Ice bath
- Drying oven or vacuum desiccator

3.2. Safety Precautions

- **2-Nitroresorcinol** is harmful if swallowed or in contact with skin and causes skin and serious eye irritation.^[7]
- Always handle the compound in a well-ventilated fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
- Ethanol is a flammable solvent. Ensure no open flames are nearby and use a heating mantle or steam bath for heating.

3.3. Procedure

Step 1: Solvent Preparation Prepare a 50% (v/v) aqueous ethanol solution by mixing equal volumes of ethanol and deionized water. This mixed solvent system is effective for the recrystallization of **2-Nitroresorcinol**.^[5]

Step 2: Dissolution

- Place the crude **2-Nitroresorcinol** into an appropriately sized Erlenmeyer flask.
- Add a minimal amount of the 50% aqueous ethanol solvent—just enough to cover the solid.
- Gently heat the mixture to the boiling point of the solvent while stirring continuously to aid dissolution.
- Continue to add small portions of the hot solvent until the **2-Nitroresorcinol** has completely dissolved. Avoid adding a large excess of solvent to ensure a high recovery yield.

Step 3: Hot Filtration (Optional) If insoluble impurities are visible in the hot solution, perform a hot gravity filtration.

- Pre-heat a second Erlenmeyer flask and a glass funnel.
- Place a fluted filter paper in the funnel.
- Quickly pour the hot solution through the filter paper to remove the insoluble impurities. This step must be performed rapidly to prevent premature crystallization in the funnel.[\[11\]](#)

Step 4: Crystallization

- Remove the flask containing the clear, hot filtrate from the heat source.
- Cover the flask with a watch glass and allow it to cool slowly to room temperature, undisturbed. Slow cooling is crucial for the formation of large, pure crystals.[\[12\]](#)
- Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified product.

Step 5: Isolation and Washing

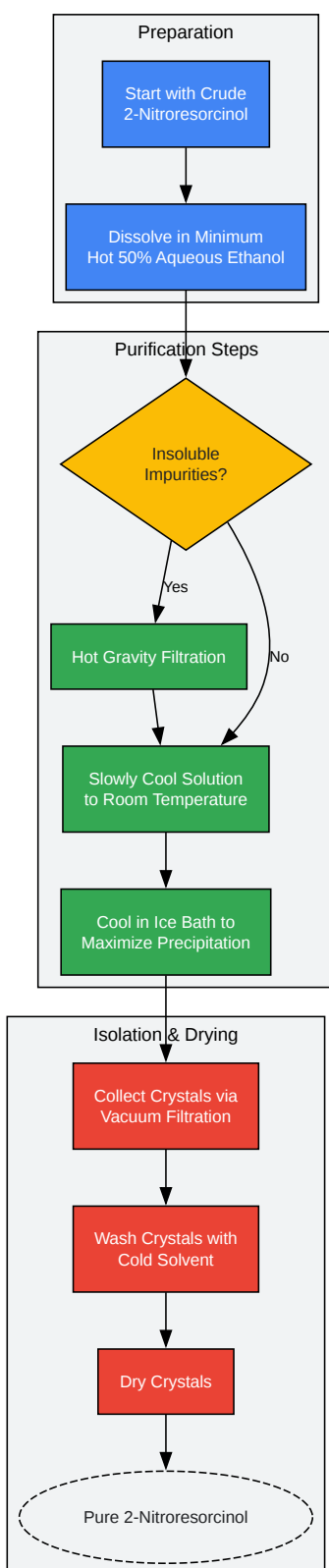
- Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[\[13\]](#)
- Wash the collected crystals with a small amount of ice-cold 50% aqueous ethanol to rinse away any remaining soluble impurities.
- Continue to draw air through the funnel for several minutes to partially dry the crystals.[\[11\]](#)

Step 6: Drying

- Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.
- Dry the crystals to a constant weight. This can be done in a drying oven at a temperature well below the melting point (e.g., 50-60 °C) or in a vacuum desiccator at room temperature.

Visualization of Experimental Workflow

The logical flow of the recrystallization procedure is outlined in the diagram below.



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Caption: Workflow for the purification of **2-Nitroresorcinol**.

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